(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
The structure features:
- A pyrrolo[2,3-b]quinoxaline core, providing a planar aromatic system for π-π interactions.
- An (E)-pyridin-3-ylmethylene substituent at position N1, introducing a basic nitrogen for hydrogen bonding or metal coordination.
- A tosyl (p-toluenesulfonyl) group at position 3, contributing steric bulk and electron-withdrawing properties.
- 1,2-Diamine groups, which may enhance solubility and enable chelation or hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-8-10-17(11-9-15)32(30,31)21-20-23(28-19-7-3-2-6-18(19)27-20)29(22(21)24)26-14-16-5-4-12-25-13-16/h2-14H,24H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBGHVCRRCIBZ-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves several steps One common method starts with the preparation of the pyrroloquinoxaline core, which can be achieved through the cyclization of functionalized pyrroles and quinoxaline derivativesThe tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound also interacts with other enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic and Steric Properties
- Pyridine vs. Furan Moiety (N1 Substituent): The target compound’s pyridin-3-ylmethylene group offers a basic nitrogen for protonation or coordination, unlike the non-basic furan analog. This difference may influence binding to acidic residues in enzymatic targets (e.g., kinases). The furan analog’s oxygen atom could instead engage in weaker dipole interactions.
- Tosyl vs. m-Tolylsulfonyl (C3 Substituent): The para-substituted tosyl group in the target compound creates stronger electron-withdrawing effects compared to the meta-substituted m-tolylsulfonyl in ’s analog.
- Carboxamide vs. Tosyl (C3 Substituent): The carboxamide group in ’s compound introduces hydrogen-bond donors/acceptors, likely enhancing target affinity compared to the sulfonyl group in the target compound. However, the allyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are notable for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 442.5 g/mol. It features a pyridinylmethylene group and a tosyl group attached to the pyrroloquinoxaline core, contributing to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds within the quinoxaline family exhibit significant anticancer properties. For instance, research has shown that pyrroloquinoxalines can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves interference with kinase signaling pathways, which are crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis induction | |
| MCF-7 | 3.5 | Kinase inhibition | |
| A549 | 4.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with protein synthesis.
Table 2: Antimicrobial Activity Data
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Pseudomonas aeruginosa | 20.0 µg/mL |
The biological activity of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell walls or inhibit essential metabolic processes.
Case Studies
In a notable case study involving a series of pyrroloquinoxaline derivatives, researchers observed that modifications to the substituents on the quinoxaline core significantly impacted biological activity. The presence of electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity profiles in normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
